REACTION_CXSMILES
|
[NH2:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][CH2:17][NH:18]C(=O)OC(C)(C)C)[CH:11]=2)=[CH:6][CH:5]=1)=[O:3].FC(F)(F)C(O)=O.C([O-])([O-])=O.[K+].[K+].C(Cl)(Cl)Cl>C(Cl)Cl>[NH2:18][CH2:17][CH2:16][C:12]1[CH:11]=[C:10]([C:7]2[CH:8]=[CH:9][C:4]([C:2]([NH2:1])=[O:3])=[CH:5][CH:6]=2)[CH:15]=[CH:14][CH:13]=1 |f:2.3.4|
|
Name
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1,1-dimethylethyl {2-[4′-(aminocarbonyl)-3-biphenylyl]ethyl}-carbamate
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Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
NC(=O)C1=CC=C(C=C1)C1=CC(=CC=C1)CCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After 1 hr the mixture was cooled in an ice bath
|
Duration
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1 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted several times with mixtures of ethyl acetate, dichloromethane and chloroform
|
Type
|
FILTRATION
|
Details
|
Residual solids were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC=1C=C(C=CC1)C1=CC=C(C=C1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |